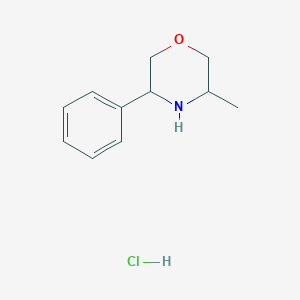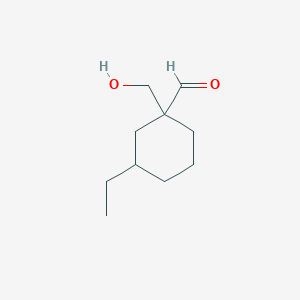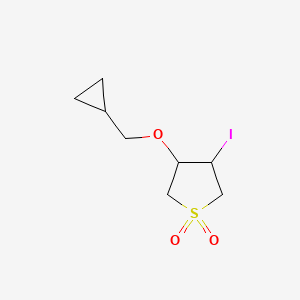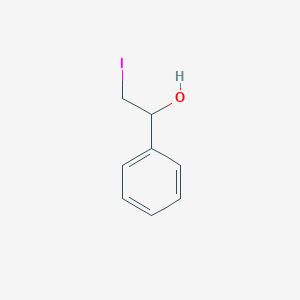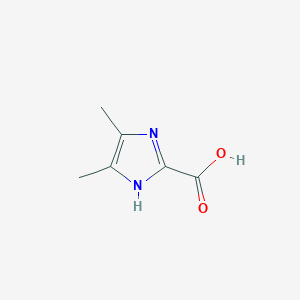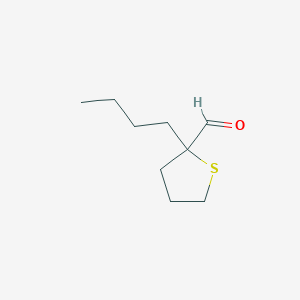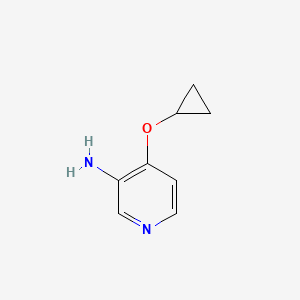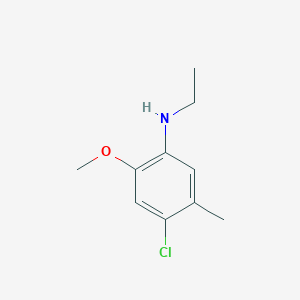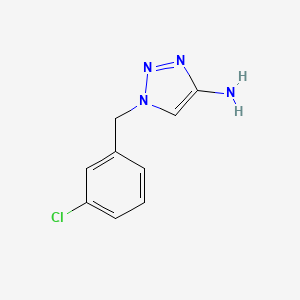![molecular formula C12H10BrN B13311212 9-Bromo-1H,2H,3H-benzo[f]indole](/img/structure/B13311212.png)
9-Bromo-1H,2H,3H-benzo[f]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-1H,2H,3H-benzo[f]indole is a brominated derivative of benzo[f]indole, a heterocyclic compound that features a fused benzene and indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-1H,2H,3H-benzo[f]indole typically involves the bromination of benzo[f]indole. One common method is the electrophilic aromatic substitution reaction, where benzo[f]indole is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality and efficient use of reagents .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced indole derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol under reflux conditions.
Major Products:
Oxidation: Oxidized benzo[f]indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted benzo[f]indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 9-Bromo-1H,2H,3H-benzo[f]indole largely depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom can enhance the compound’s binding affinity to these targets, potentially leading to increased biological activity. The exact pathways involved would vary based on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Benzo[f]indole: The parent compound without the bromine substitution.
9-Chloro-1H,2H,3H-benzo[f]indole: A chlorinated analogue with similar structural properties.
9-Iodo-1H,2H,3H-benzo[f]indole: An iodinated analogue with potentially different reactivity due to the larger atomic radius of iodine.
Uniqueness: 9-Bromo-1H,2H,3H-benzo[f]indole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H10BrN |
|---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
9-bromo-2,3-dihydro-1H-benzo[f]indole |
InChI |
InChI=1S/C12H10BrN/c13-11-10-4-2-1-3-8(10)7-9-5-6-14-12(9)11/h1-4,7,14H,5-6H2 |
InChI Key |
CHXNWUVNBQFQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C3=CC=CC=C3C=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


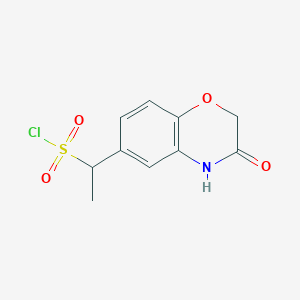
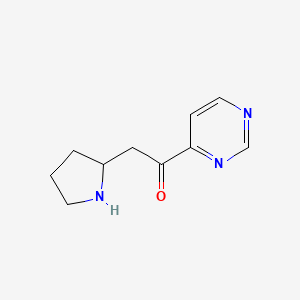
![(4-Methoxybutyl)[(2-methylphenyl)methyl]amine](/img/structure/B13311141.png)
